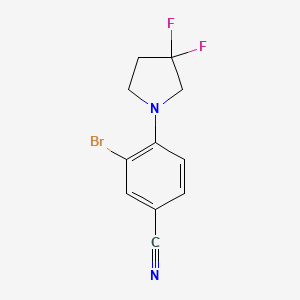

3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile

Description

3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile is a brominated aromatic compound featuring a cyano group at the benzonitrile core and a 3,3-difluoropyrrolidine substituent. Its molecular formula is C₁₁H₉BrF₂N₂ (molecular weight: 289.01).

Properties

IUPAC Name |

3-bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrF2N2/c12-9-5-8(6-15)1-2-10(9)16-4-3-11(13,14)7-16/h1-2,5H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLIUBJOIPHDGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=C(C=C(C=C2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile typically involves the following steps:

Formation of Difluoropyrrolidine: The synthesis of the difluoropyrrolidine ring.

Coupling Reaction: The coupling of the brominated benzene ring with the difluoropyrrolidine ring.

Common reagents used in these reactions include bromine, difluoropyrrolidine, and various catalysts to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form various derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines and alcohols.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted benzonitriles, oxidized or reduced derivatives, and complex organic molecules formed through coupling reactions .

Scientific Research Applications

3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile is used in a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is used in the study of biological pathways and as a potential lead compound in drug discovery.

Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The difluoropyrrolidine ring and benzonitrile group allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biological research and drug development .

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s key structural analogs include brominated benzonitrile derivatives with varying substituents (Table 1).

Table 1: Structural Comparison of Brominated Benzonitrile Derivatives

Key Observations :

- Reactivity: The bromine atom in all compounds serves as a leaving group, enabling nucleophilic aromatic substitution (SNAr) reactions. The cyano group (CN) stabilizes the aromatic ring via electron withdrawal, directing substitution to the para position.

Metabolic Stability and Biotransformation Pathways

While direct metabolic data for this compound are unavailable, insights can be drawn from studies on structurally related compounds. For example:

- CP-93,393 Metabolism: A pyrimidine-containing drug candidate undergoes oxidative degradation (e.g., hydroxylation, ring cleavage) and conjugation (glucuronidation/sulfation) in cynomolgus monkeys . Fluorinated substituents, such as difluoropyrrolidine, are likely to resist oxidation due to the strong C-F bond, reducing metabolic clearance compared to non-fluorinated analogs.

- Trifluoromethyl Analogs : The CF₃ group in compounds like 3-bromo-4-(trifluoromethyl)benzonitrile may undergo slow oxidative defluorination, whereas the difluoropyrrolidine group’s cyclic structure could limit enzymatic access, further improving stability.

Physicochemical Properties

- Synthetic Accessibility : Commercial availability and pricing of trifluoromethyl analogs (e.g., ¥16,000/1g for 3-bromo-4-(trifluoromethyl)benzonitrile ) suggest that the difluoropyrrolidine variant may require specialized synthesis, increasing cost.

Biological Activity

3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile is a chemical compound characterized by its unique structural features, including a bromine atom, a difluoropyrrolidine moiety, and a benzonitrile group. Its molecular formula is , and it has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Structural Characteristics

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 287.10 g/mol |

| CAS Number | 1707706-73-7 |

| Structural Features | Bromine atom, difluoropyrrolidine ring, benzonitrile group |

The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. The difluoropyrrolidine moiety is believed to modulate various biochemical pathways by binding to enzymes and receptors, thereby influencing cellular processes. This mechanism is crucial for its potential applications in drug discovery.

Therapeutic Potential

Research indicates that compounds similar to this compound may exhibit anti-inflammatory and neuroprotective effects. The compound's ability to inhibit phosphodiesterases (PDEs), particularly PDE4, aligns it with other known anti-inflammatory agents used in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies

- PDE Inhibition Studies : A study on selective PDE4 inhibitors highlighted the potential of compounds structurally related to this compound in reducing inflammatory responses in vitro and in vivo. For instance, PDE423 demonstrated significant efficacy in mouse models of asthma, suggesting that similar compounds could offer therapeutic benefits .

- Neuroprotective Effects : Another investigation into the neuroprotective properties of similar compounds indicated that they could enhance cognitive functions by modulating cAMP levels through PDE inhibition. This suggests that this compound might also have applications in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile | Lacks nitrile group | Different reactivity profile |

| 4-(3,3-Difluoropyrrolidin-1-yl)benzonitrile | No bromine substitution | Varying biological activity potential |

| 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine | Contains a pyridine ring | Distinct pharmacological properties |

This table illustrates how the presence of both the bromine atom and the difluoropyrrolidine ring in this compound contributes to its unique reactivity and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.